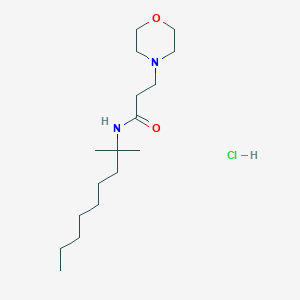
TR 428
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C17H35ClN2O2 and a molecular weight of 334.9 g/mol. This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent, followed by the introduction of the propionamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Morpholineethanamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 4-Morpholinebutanamide, N-(1,1-dimethyloctyl)-, hydrochloride
Uniqueness
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride stands out due to its specific alkyl chain length and the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Eigenschaften
CAS-Nummer |
111091-26-0 |
|---|---|
Molekularformel |
C17H35ClN2O2 |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
InChI-Schlüssel |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Kanonische SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Key on ui other cas no. |
111091-26-0 |
Synonyme |
TR 428 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















